2-Furancarboxylic acid, 5-(2-chlorophenyl)-, phenyl ester
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Overview
Description
2-Furancarboxylic acid, 5-(2-chlorophenyl)-, phenyl ester is an organic compound with the molecular formula C17H11ClO3 It is a derivative of furan, a heterocyclic organic compound, and contains both phenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 5-(2-chlorophenyl)-, phenyl ester typically involves the esterification of 2-furancarboxylic acid with 5-(2-chlorophenyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylic acid, 5-(2-chlorophenyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furancarboxylic acid, 5-(2-chlorophenyl)-, phenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, 5-(2-chlorophenyl)-, phenyl ester involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid, phenyl ester: Lacks the chlorophenyl group, making it less reactive in certain substitution reactions.
5-(2-Bromophenyl)-2-furancarboxylic acid, phenyl ester: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
2-Furancarboxylic acid, 5-(4-chlorophenyl)-, phenyl ester: The position of the chlorine atom on the phenyl ring can influence the compound’s chemical properties and reactivity.
Uniqueness
2-Furancarboxylic acid, 5-(2-chlorophenyl)-, phenyl ester is unique due to the presence of both furan and chlorophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
199457-61-9 |
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Molecular Formula |
C17H11ClO3 |
Molecular Weight |
298.7 g/mol |
IUPAC Name |
phenyl 5-(2-chlorophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C17H11ClO3/c18-14-9-5-4-8-13(14)15-10-11-16(21-15)17(19)20-12-6-2-1-3-7-12/h1-11H |
InChI Key |
PFGYYNWZYZMYHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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